Methyl 5-bromohexanoate is an organic compound with the molecular formula and a molecular weight of 209.08 g/mol. It is characterized by a bromo substituent located at the fifth carbon of a hexanoate chain, which is an ester derived from hexanoic acid. This compound appears as a clear to light yellow liquid and is soluble in organic solvents. Its structure can be represented as follows:
Methyl 5-bromohexanoate is notable for its role in organic synthesis, particularly in the formation of various derivatives through nucleophilic substitution reactions.
While dedicated research on Methyl 5-Bromohexanoate is scarce, scientific databases like PubChem () can be a starting point for further exploration. This database offers information on the compound's structure, properties, and related chemical entities. By examining similar molecules with established research applications, you might discover potential uses for Methyl 5-Bromohexanoate.
A typical reaction might involve the substitution of bromine with an amine:
Methyl 5-bromohexanoate can be synthesized through several methods:
Methyl 5-bromohexanoate finds applications in various fields:
Several compounds share structural similarities with methyl 5-bromohexanoate, which can provide insights into its unique properties:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
Methyl 2-bromohexanoate | C7H13BrO2 | Bromine at second carbon; different reactivity profile. |
Methyl 6-bromohexanoate | C7H13BrO2 | Bromine at sixth carbon; may exhibit different physical properties. |
Ethyl 5-bromohexanoate | C8H15BrO2 | Ethyl group instead of methyl; larger size may affect solubility. |
Methyl 5-bromohexanoate's unique positioning of the bromo group at the fifth carbon allows for specific reactivity patterns not observed in its analogs, making it particularly useful in targeted organic synthesis applications. Its ability to act as an intermediate for various biochemical pathways further enhances its significance in chemical research.